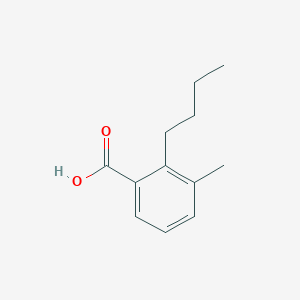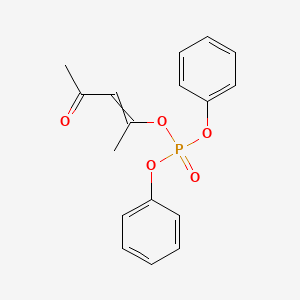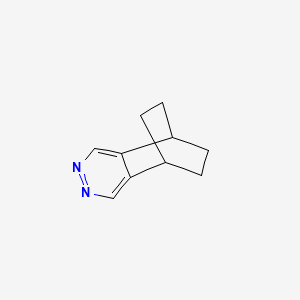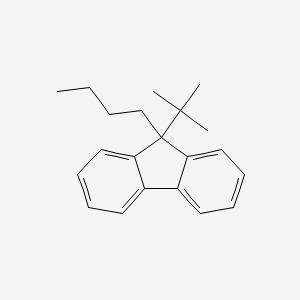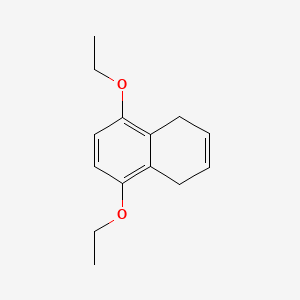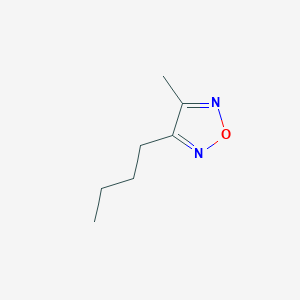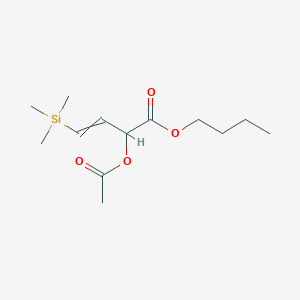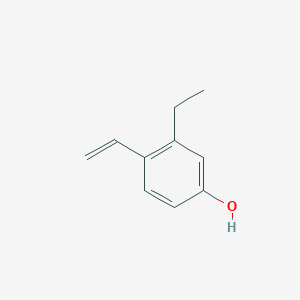![molecular formula C16H30O5 B14398563 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol CAS No. 88016-37-9](/img/structure/B14398563.png)
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol is a complex organic compound characterized by its multiple ethoxy groups and a decahydronaphthalene core. This compound is known for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the decahydronaphthalene core, followed by the sequential addition of ethoxy groups. Common reagents used in these reactions include ethylene oxide and various catalysts to facilitate the ethoxylation process. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound.
化学反应分析
Types of Reactions
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols.
科学研究应用
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol involves its interaction with specific molecular targets. The ethoxy groups and the hydroxyl group play crucial roles in these interactions, facilitating binding to enzymes or receptors. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
相似化合物的比较
Similar Compounds
Octaethylene glycol: Similar in structure but lacks the decahydronaphthalene core.
Nonaethylene glycol: Contains more ethoxy groups but also lacks the decahydronaphthalene core.
Undecaethylene glycol: Has even more ethoxy groups and is used in different applications.
Uniqueness
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol is unique due to its combination of a decahydronaphthalene core with multiple ethoxy groups. This structure imparts specific physical and chemical properties that are not found in similar compounds, making it valuable for specialized applications.
属性
CAS 编号 |
88016-37-9 |
|---|---|
分子式 |
C16H30O5 |
分子量 |
302.41 g/mol |
IUPAC 名称 |
3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H30O5/c17-5-6-19-7-8-20-9-10-21-16-12-14-4-2-1-3-13(14)11-15(16)18/h13-18H,1-12H2 |
InChI 键 |
MMYHTLJNDJFIBH-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2CC(C(CC2C1)O)OCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine](/img/structure/B14398491.png)
